molecular formula C30H31O4P B12665563 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate CAS No. 93777-23-2

2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate

Cat. No.: B12665563
CAS No.: 93777-23-2
M. Wt: 486.5 g/mol
InChI Key: IRQQJMNMJVDQPW-UHFFFAOYSA-N
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Description

2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is a chemical compound with the molecular formula C₃₀H₃₁O₄P and a molecular weight of 486.539 g/mol . It is known for its unique structure, which includes a phosphate group attached to a phenyl ring substituted with three 1-phenylethyl groups at the 2, 4, and 6 positions. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate typically involves the reaction of 2,4,6-Tris(1-phenylethyl)phenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl rings can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2,6-Bis(1-phenylethyl)phenyl dihydrogen phosphate
  • 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
  • Tris[4-(1-phenylethyl)phenyl] phosphate

Comparison: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and specific reactivity patterns, making it suitable for specialized applications .

Properties

CAS No.

93777-23-2

Molecular Formula

C30H31O4P

Molecular Weight

486.5 g/mol

IUPAC Name

[2,4,6-tris(1-phenylethyl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C30H31O4P/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(34-35(31,32)33)29(20-27)23(3)26-17-11-6-12-18-26/h4-23H,1-3H3,(H2,31,32,33)

InChI Key

IRQQJMNMJVDQPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(O)O)C(C)C4=CC=CC=C4

Origin of Product

United States

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